2,4,6-Trimethyloxane-4-carboxylic acid
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Overview
Description
“2,4,6-Trimethyloxane-4-carboxylic acid” is a chemical compound with the molecular formula C9H16O3 . It is a powder .
Molecular Structure Analysis
The molecular weight of “2,4,6-Trimethyloxane-4-carboxylic acid” is 172.22 g/mol . The InChI code for this compound is 1S/C9H16O3/c1-6-4-9(3,8(10)11)5-7(2)12-6/h6-7H,4-5H2,1-3H3,(H,10,11) .Physical And Chemical Properties Analysis
“2,4,6-Trimethyloxane-4-carboxylic acid” is a powder . The storage temperature is room temperature .Scientific Research Applications
Thermoset Production
Research by Ma, Webster, and Jabeen (2016) demonstrates the use of a carboxylic acid functional trimer, made from isosorbide and maleic anhydride, in creating bio-based, degradable thermosets. These thermosets exhibit a balance of hardness and flexibility, addressing sustainability and recyclability in material sciences (Ma, Webster, & Jabeen, 2016).
Block Copolymer Synthesis
Šcibiorek, Gladkova, and Chojnowski (2000) synthesized amphiphilic siloxane-siloxane block copolymers using a process involving 2,4,6-trimethyl-2,4,6-trivinyl-cyclotrisiloxane. This method allows for the creation of block copolymers with narrow molecular weight distribution and high block purity (Šcibiorek, Gladkova, & Chojnowski, 2000).
Acid-catalyzed Reactions
Yamada, Fujita, and Kunishima (2012) explored the use of 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT), derived from the trimerization of benzyl imidate, as an acid-catalyzed O-benzylating reagent. This highlights a novel application in organic synthesis (Yamada, Fujita, & Kunishima, 2012).
Bicyclic Acyloxyfluoroborane Synthesis
Binder, Matheis, Deiseroth, and Fu-Son (1984) demonstrated the reaction of trimeric alkoxydifluoroboranes with carboxylic acid anhydrides to form bicyclic acyloxyfluoroboranes. Their work provides insights into new chemical structures and potential applications in material science (Binder, Matheis, Deiseroth, & Fu-Son, 1984).
Corrosion Inhibition
Chafiq et al. (2020) researched the use of spirocyclopropane derivatives for corrosion protection in acidic solutions. Their study included compounds synthesized from precursors like 2,4,6-trimethyl-2,4,6-trivinyl-cyclotrisiloxane, providing valuable insights into green and environmentally friendly corrosion inhibitors (Chafiq et al., 2020).
Chemical Synthesis and Characterization
Yangling (2007) synthesized 2,4,6-trimethylbenzoic acid by carboxylating mesitylene in a carbon dioxide–AlCl3 system. This research contributes to the field of chemical synthesis and optimization of reaction conditions (Yangling, 2007).
Drug Metabolite Analysis
Alzarieni et al. (2021) developed a mass spectrometric approach for identifying protonated compounds containing carboxylic acid functionality, like 2,4,6-trimethylbenzoic acid, in drug metabolites. This has significant implications in pharmaceutical analysis (Alzarieni et al., 2021).
Photochemical Reactions
Badger, Drewer, and Lewis (1964) studied the photochemical cyclodehydrogenation of 2,4,6-trimethylazobenzene, a derivative of 2,4,6-trimethylbenzoic acid. Their findings contribute to the understanding of photochemical reactions in organic chemistry (Badger, Drewer, & Lewis, 1964).
Catalysis and Polymerization
Han et al. (2020) described the Ir-catalyzed cage B(4)-amidation of o-carboranes with dioxazolones, a process that involves carboxylic acids. This research provides insights into new catalytic methods and the synthesis of novel organic compounds (Han et al., 2020).
Safety and Hazards
properties
IUPAC Name |
2,4,6-trimethyloxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-6-4-9(3,8(10)11)5-7(2)12-6/h6-7H,4-5H2,1-3H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTWTOUYUILTPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C)(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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